molecular formula C17H29NO3S B7456387 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide

2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide

Cat. No. B7456387
M. Wt: 327.5 g/mol
InChI Key: ALQUNSJQVIYRFL-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide, also known as TMB-4, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TMB-4 is a sulfonamide compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is not fully understood, but it is believed to act as a sulfonamide inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in many physiological processes, including the regulation of pH in the body. 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide's ability to inhibit carbonic anhydrase may be responsible for its anticancer properties.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has also been shown to have other biochemical and physiological effects. For example, 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is its potential toxicity, which must be carefully monitored in any experiments involving the compound.

Future Directions

There are several future directions for research involving 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide. One area of potential investigation is in the development of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide as a cancer treatment. Further studies are needed to determine the efficacy of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide in vivo, as well as its potential side effects and toxicity. Additionally, 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide's potential as a treatment for other diseases, such as inflammatory diseases, should be further explored. Finally, the development of new and more efficient synthesis methods for 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide could help to facilitate further research into this promising compound.

Synthesis Methods

The synthesis of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide involves several steps, including the reaction of p-anisidine with formaldehyde and subsequent alkylation with isopropyl bromide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide. The synthesis of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.

Scientific Research Applications

2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has shown promise is in the treatment of cancer. 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.

properties

IUPAC Name

2-methoxy-4-methyl-N,N,5-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3S/c1-11(2)15-10-17(16(21-8)9-14(15)7)22(19,20)18(12(3)4)13(5)6/h9-13H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQUNSJQVIYRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C(C)C)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide

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